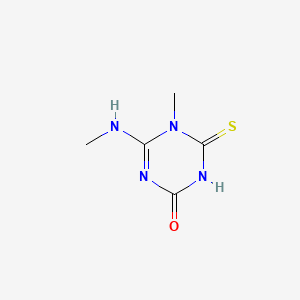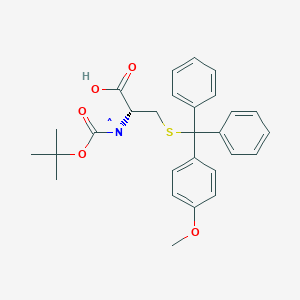
(Z)-Ethyl 2-(hydroxy(2-nitrophenyl)methylene)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Ethyl 2-(hydroxy(2-nitrophenyl)methylene)-3-oxobutanoate is an organic compound with a complex structure that includes both ester and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 2-(hydroxy(2-nitrophenyl)methylene)-3-oxobutanoate typically involves a multi-step process. One common method includes the condensation of ethyl acetoacetate with 2-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Ethyl 2-(hydroxy(2-nitrophenyl)methylene)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of carboxylic acids and alcohols.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
(Z)-Ethyl 2-(hydroxy(2-nitrophenyl)methylene)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Z)-Ethyl 2-(hydroxy(2-nitrophenyl)methylene)-3-oxobutanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release active metabolites that exert their effects through different pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(hydroxyphenyl)methylene-3-oxobutanoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 2-(hydroxy(2-nitrophenyl)methylene)-3-oxobutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
(Z)-Ethyl 2-(hydroxy(2-nitrophenyl)methylene)-3-oxobutanoate is unique due to the presence of both nitro and ester functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H13NO6 |
|---|---|
Poids moléculaire |
279.24 g/mol |
Nom IUPAC |
ethyl (2Z)-2-[hydroxy-(2-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C13H13NO6/c1-3-20-13(17)11(8(2)15)12(16)9-6-4-5-7-10(9)14(18)19/h4-7,16H,3H2,1-2H3/b12-11- |
Clé InChI |
GEFJRVZAOXVUKZ-QXMHVHEDSA-N |
SMILES isomérique |
CCOC(=O)/C(=C(/C1=CC=CC=C1[N+](=O)[O-])\O)/C(=O)C |
SMILES canonique |
CCOC(=O)C(=C(C1=CC=CC=C1[N+](=O)[O-])O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13130190.png)






![N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130236.png)



